Superior Activity Against Gram-Positive Cocci Compared to Ceftazidime
Cefpirome demonstrates markedly superior in vitro activity against key Gram-positive pathogens compared to ceftazidime. In a study of isolates from intensive care and hematology/oncology units, the MIC90 of cefpirome against oxacillin-susceptible Staphylococcus aureus was 1 mg/L, while ceftazidime's MIC90 against staphylococci is consistently much higher, reported at 12.5 mg/L in other analyses [REFS-1, REFS-2]. This difference is a primary reason for considering cefpirome when Gram-positive coverage is a clinical priority.
| Evidence Dimension | In vitro antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | 1 mg/L (oxacillin-susceptible S. aureus) |
| Comparator Or Baseline | Ceftazidime: 12.5 mg/L (against staphylococci) |
| Quantified Difference | 12.5-fold lower MIC for cefpirome |
| Conditions | NCCLS reference microdilution; clinical isolates from ICU/hematology units |
Why This Matters
This data supports the procurement of cefpirome for empirical therapy protocols where both Gram-positive and Gram-negative coverage is essential, a scenario where ceftazidime would be inadequate.
- [1] Piérard, D., Emmerechts, K., & Lauwers, S. (1998). Comparative in-vitro activity of cefpirome against isolates from intensive care and haematology/oncology units. Journal of Antimicrobial Chemotherapy, 41(4), 443-450. View Source
- [2] Kumamoto, Y., et al. (1998). Comparative studies on activities of antimicrobial agents against causative organisms isolated from patients with urinary tract infections (1996). I. Susceptibility distribution. The Japanese Journal of Antibiotics, 51(2), 69-111. View Source
